molecular formula C3H7NO2S2 B10760380 Thiocysteine CAS No. 6165-31-7

Thiocysteine

Cat. No.: B10760380
CAS No.: 6165-31-7
M. Wt: 153.23 g/mol
InChI Key: XBKONSCREBSMCS-REOHCLBHSA-N
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Description

Thiocysteine is a sulfur-containing amino acid analog that serves as a pivotal tool compound in biochemical and physiological research. Its primary research value lies in its role as a precursor and donor of reactive sulfur species (RSS), particularly hydrogen sulfide (H2S) and persulfide species. Researchers utilize this compound to investigate the complex signaling pathways of H2S, a gasotransmitter involved in modulating vascular tone, cellular bioenergetics, inflammatory responses, and offering cytoprotective effects under conditions of oxidative stress. The compound is believed to exert its effects through several potential mechanisms, including the transsulfuration pathway, where it can be metabolized to produce H2S, and via direct post-translational modification of protein thiols to form persulfides, a process known as protein S-sulfhydration. This modification can significantly alter the function of enzymes, ion channels, and transcription factors. Consequently, this compound is extensively used in studies focused on cardiovascular biology, neurobiology, mitochondrial function, and redox signaling. It provides critical insights into the therapeutic potential of H2S-donating agents and the pathophysiology of conditions related to dysregulated sulfur metabolism. Handling this compound allows for the elucidation of novel mechanisms in cellular protection and signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(disulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKONSCREBSMCS-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205073
Record name Thiocysteine
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Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5652-32-4, 6165-31-7
Record name Thiocysteine
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Record name S-Mercaptocysteine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Mercaptocysteine
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thiocysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-MERCAPTOCYSTEINE
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Chemical Synthesis and Biosynthetic Pathways of Thiocysteine

Thiocysteine (B1681304), a persulfide derivative of the amino acid cysteine, plays a significant role in sulfur metabolism. Its synthesis, both through chemical methodologies in the laboratory and via enzymatic pathways in biological systems, is a subject of considerable scientific interest. This article explores the key synthetic and biosynthetic routes to this compound and its derivatives.

Solid Phase Extraction Spe :spe is a Highly Effective and Widely Used Technique for Sample Clean Up and Concentration.phenomenex.comit Utilizes a Solid Sorbent Material Packed into a Cartridge or Plate to Selectively Retain the Analyte While Matrix Interferences Are Washed Away. for Thiocysteine Analysis, Reversed Phase Sorbents Like C18 Are Common.phenomenex.comnih.govthe Process Involves Conditioning the Sorbent, Loading the Sample, Washing Away Impurities, and Finally Eluting the Analyte with a Strong Solvent.phenomenex.com

A study on GNM-related metabolites provides a practical example of a clean-up workflow. After fermentation, the crude extract was fractionated using Medium-Pressure Liquid Chromatography (MPLC) with a C18 column, employing a water/acetonitrile gradient with 0.1% formic acid as a mobile phase modifier. nih.gov

Table 1: Overview of Sample Extraction Techniques

Technique Principle Common Application Advantages Disadvantages
Protein Precipitation (PPT) Protein denaturation and removal by adding acid or organic solvent. bioanalysis-zone.com Plasma, Serum Fast, simple, inexpensive. Limited clean-up, potential for analyte co-precipitation. bioanalysis-zone.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on solubility. orientjchem.org Aqueous samples (urine, plasma) High recovery for certain analytes, effective for removing salts. orientjchem.org Labor-intensive, requires large solvent volumes, can be difficult to automate. orientjchem.org

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent followed by elution. phenomenex.com | Plasma, Urine, Tissue Extracts | High concentration factor, excellent clean-up, can be automated. phenomenex.com | Method development can be complex, potential for analyte loss. bioanalysis-zone.com |

Derivatization for Stability and Detection

Due to the high reactivity of the thiol and persulfide groups, derivatization is a crucial step in the analysis of thiocysteine (B1681304) and related compounds. nih.govmdpi.com This chemical modification converts the analyte into a more stable and easily detectable derivative.

For thiol analysis, pre-column derivatization with a reagent that reacts specifically with the sulfhydryl group is common. Monobromobimane (B13751) (MBB), for example, reacts with thiols at a basic pH to form highly fluorescent derivatives, enabling sensitive detection by HPLC with a fluorescence detector. mdpi.com The pH of the reaction is critical; a pH of around 9.0 is often optimal to ensure a high reaction rate while minimizing side reactions. mdpi.com Another common derivatization chemistry for amino acids is the AccQ•Tag method, which uses a reagent to derivatize primary and secondary amines for HPLC-based separation and optical detection. waters.com

In a study analyzing pyruvate (B1213749) produced from this compound lyase-catalyzed reactions, derivatization of the reaction mixture was performed with o-phenylenediamine (B120857) (OPD) to form methylquinoxalinol, which could then be measured. nih.gov

Matrix Effects in this compound Analysis

Matrix effects are defined as the alteration of an analyte's response due to the presence of other components in the sample. bataviabiosciences.com These effects can manifest as either ion suppression (signal loss) or ion enhancement (signal increase), primarily in mass spectrometry-based methods, leading to inaccurate quantification. bataviabiosciences.comnih.gov The complexity of biological matrices makes them a major source of matrix effects. nih.gov

Evaluation and Mitigation of Matrix Effects:

Post-Extraction Spike: One method to assess matrix effects is to compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. wikipedia.org A significant difference indicates the presence of matrix effects.

Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C, ¹⁵N-labeled this compound). nih.gov These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.

Chromatographic Separation: Optimizing the HPLC or UHPLC separation can help resolve the analyte from co-eluting matrix components that cause interference. nih.gov For instance, using a gradient elution with C18 columns is a standard approach. nih.gov

Thorough Sample Clean-up: The most direct way to reduce matrix effects is to remove the interfering components. nih.gov Employing a rigorous clean-up strategy, such as a well-developed SPE protocol, is essential. bioanalysis-zone.comnih.gov

Table 2: Research Findings on Sample Preparation for this compound and Related Compounds

Analyte/Context Sample Type Preparation & Clean-up Method Analytical Technique Key Findings/Considerations Reference
GNM-related metabolites Fermentation Broth Resin extraction with methanol, followed by MPLC fractionation on a C18 column. HPLC-HRESI-TOF-MS Gradient elution with formic acid in water/acetonitrile is effective for separation. nih.gov
Cellular Thiols (Cysteine, etc.) Adherent Cells Modified extraction and sample derivatization to inhibit oxidation. HPLC-Tandem Mass Spectrometry Derivatization is critical to accurately quantify labile thiol species. nih.gov
Thiols in Plant Tissue Brassica rapa L. Automated pre-column derivatization with monobromobimane (MBB). HPLC with fluorimetric detection Derivatization at basic pH (e.g., 9.0) is optimal for creating stable, fluorescent products. mdpi.com

Biological Roles and Functions of Thiocysteine

Thiocysteine (B1681304) in Cellular Metabolism and Homeostasis

This compound (Cys-SSH), a cysteine persulfide, is a reactive sulfur species (RSS) that plays a significant role in cellular physiology. rsc.org It is increasingly recognized not just as a metabolic intermediate but as a crucial molecule in redox signaling and the maintenance of cellular homeostasis.

This compound is an integral intermediate in the metabolism of sulfur-containing amino acids. uomustansiriyah.edu.iq Its formation is primarily linked to the catabolism of cysteine and its oxidized dimer, cystine. The transsulfuration pathway is the sole route for methionine catabolism under normal conditions, leading to the synthesis of cysteine. caldic.com Cysteine itself is then subject to several metabolic fates, including catabolism through desulfuration reactions that can produce this compound. nih.gov

The key enzymatic reactions generating this compound involve pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes such as cystathionine (B15957) γ-lyase (CSE, also known as CGL) and cystathionine β-synthase (CBS). nih.govportlandpress.com These enzymes can catalyze the conversion of cystine into this compound, pyruvate (B1213749), and ammonia. hmdb.caunipi.it This process is a part of the non-oxidative pathway of L-cysteine metabolism. researchgate.net While intracellular cysteine concentrations are typically higher than cystine, the measured levels of cystine are sufficient for it to act as a substrate for these enzymes. nih.gov this compound can also be formed from the reaction of cystine with hydrogen sulfide (B99878) (H₂S). rsc.org Once formed, this compound can be converted to thiocystine (cysteine trisulfide), a more stable storage form of sulfane sulfur. portlandpress.comhmdb.ca

This compound is a key player in thiol-based redox regulation, a system that uses the reversible oxidation of cysteine residues in proteins as molecular "switches" to control cellular processes. nih.govuj.edu.pl The unique chemical nature of its persulfide group (-SSH) makes it a potent modulator of the cellular redox environment. rsc.org

The persulfide functional group of this compound has a lower pKa (~6.2) compared to the thiol group of cysteine (~7.6). rsc.org This means that at physiological pH, this compound exists predominantly in its deprotonated, anionic form (Cys-SS⁻), which is a stronger nucleophile than the corresponding thiolate anion (Cys-S⁻). rsc.org This enhanced nucleophilicity is believed to be associated with higher reactivity as a reducing agent. rsc.org

One of the primary antioxidant functions of this compound is its ability to transfer its outer "sulfane" sulfur atom to other thiols. nih.gov A critical interaction is with glutathione (B108866) (GSH), the most abundant low-molecular-weight thiol in cells. unipi.itnih.gov this compound can transfer its sulfane sulfur to GSH to form glutathione persulfide (GSSH). nih.govuj.edu.pl This reaction is significant because GSSH is considered, along with this compound, a major source of sulfane sulfur for the S-sulfhydration of proteins, contributing to the cell's antioxidant defense network. nih.gov The formation of hydropersulfides like this compound and GSSH is now understood to be a fundamental process in thiol-based redox regulation. nih.govuj.edu.pl

Protein S-sulfhydration is a post-translational modification where a sulfane sulfur atom is transferred to the thiol group of a specific protein cysteine residue, converting it to a persulfide (-SSH). rsc.orgnih.gov This modification can alter the protein's function, activity, and interaction with other molecules, acting as a critical signaling mechanism. hmdb.ca

This compound is a primary donor molecule for this process. nih.gov The biological effects previously attributed solely to hydrogen sulfide (H₂S) are now thought to be mediated in large part by sulfane sulfur-containing compounds derived from it, including this compound. nih.govuj.edu.pl The S-sulfhydration of target proteins, such as GAPDH and NF-kappa-B, can be mediated by enzymes like cystathionine γ-lyase, which produces this compound as an intermediate. hmdb.ca The transfer of sulfane sulfur from this compound (or GSSH) to protein thiols is a key mechanism by which H₂S signaling is transduced into a biological response. rsc.orgnih.gov This process is considered a reversible oxidative modification that plays a crucial regulatory role in cellular function. uj.edu.placs.org

Contribution to Cellular Redox Regulation and Oxidative Balance

This compound as a Substrate, Product, or Modulator in Enzymatic Systems

This compound's transient nature is due to its role as both a product of certain enzymatic reactions and a substrate for others, placing it at a dynamic crossroads of sulfur metabolism.

This compound is produced through the enzymatic cleavage of L-cystine. The enzyme cystathionine γ-lyase (EC 4.4.1.1) catalyzes the β-elimination reaction of L-cystine to yield this compound, pyruvate, and ammonia. hmdb.caoup.com This reaction is considered a primary route for its formation in mammalian cells. hmdb.ca

Once formed, this compound itself becomes a substrate for further enzymatic action. The sulfur atom of this compound can be transferred to various acceptors. For instance, rhodanese (thiosulfate sulfurtransferase, TST) can utilize this compound-derived trisulfides to transfer sulfane sulfur. portlandpress.comuj.edu.pl In Escherichia coli, the metabolism of thiocystine (the trisulfide) is thought to begin with a cleavage reaction characteristic of β-cystathionase, suggesting a β-elimination of pyruvate. nih.gov

More recently, a novel family of pyridoxal phosphate (PLP)-dependent enzyme domains, termed this compound lyases (SH domains), has been identified within polyketide synthase (PKS) machinery. researchgate.netnih.gov The LnmJ-SH domain, found in the biosynthesis of the antitumor antibiotic leinamycin (B1244377), catalyzes the C-S bond cleavage of an L-thiocysteine-polyketide adduct. researchgate.net This action installs a hydropersulfide (-SSH) group directly onto the polyketide scaffold, demonstrating a unique enzymatic use of this compound as a sulfur donor in natural product biosynthesis. researchgate.netresearchgate.net

Table of Enzymes in this compound Metabolism

Enzyme/Domain NameEC NumberRoleSubstrate(s)Product(s)
Cystathionine γ-lyase (CSE/CGL) 4.4.1.1ProductionL-CystineThis compound , Pyruvate, Ammonia
Cystathionine β-synthase (CBS) 4.2.1.22ProductionL-CystineThis compound
Rhodanese (Thiosulfate sulfurtransferase, TST) 2.8.1.1BiotransformationThiocystine (from this compound)Thiocyanate (with CN⁻ acceptor)
β-cystathionase 4.4.1.8BiotransformationThiocystine (from this compound)Pyruvate, other products
This compound Lyase (SH domain) N/ACleavage/Sulfur donationACP-tethered L-thiocysteine-polyketide adductHydropersulfide-modified polyketide

Utilization of this compound as a Research Tool for Studying Enzyme Mechanisms and Specificity

This compound and its derivatives serve as valuable tools for researchers investigating the intricacies of enzyme mechanisms and specificity. By acting as substrates or inhibitors, these compounds help elucidate the catalytic processes and active site architectures of various enzymes.

One area of focus has been on pyridoxal 5'-phosphate (PLP)-dependent enzymes. For instance, detailed structural and mutational studies on Salmonella typhimurium D-cysteine desulfhydrase have utilized this compound analogs to understand its catalytic mechanism. plos.org These studies have helped identify key amino acid residues within the active site that are crucial for substrate specificity and the degradation of D-cysteine. plos.org

Furthermore, the study of polyketide synthases (PKSs) has benefited from the use of this compound-related compounds. Research on this compound lyase (SH) domains, which are involved in the biosynthesis of natural products like leinamycin, has employed substrate mimics to investigate the PLP-dependent reactions they catalyze. acs.org These investigations, supported by high-resolution crystal structures, have provided detailed models of how these enzymes accommodate and process their substrates, paving the way for the potential engineering of PKSs to create novel sulfur-containing polyketides. acs.org

The development of methods to trap and probe reaction intermediates is a key aspect of studying enzyme mechanisms. ubc.ca this compound-based compounds can be designed as mechanism-based inhibitors that form covalent bonds with active site residues, allowing for their identification through techniques like mass spectrometry. ubc.ca This approach provides a snapshot of the enzyme-substrate complex at a specific point in the reaction pathway.

Molecular dynamics simulations have also emerged as a powerful technique to complement experimental studies. numberanalytics.com By modeling the dynamic behavior of enzymes in the presence of this compound or its analogs, researchers can gain insights into substrate binding, conformational changes, and the role of the surrounding solvent, providing a more complete picture of the catalytic cycle. numberanalytics.com

Table 1: Examples of this compound Derivatives Used in Enzyme Studies

Compound/DerivativeEnzyme StudiedResearch FocusKey Findings
D-cycloserine (DCS) and L-cycloserine (LCS)Salmonella typhimurium D-cysteine desulfhydraseSubstrate specificity and catalytic mechanismIdentified key residues (Ser78, Gln77, Tyr287) for specificity and catalysis. plos.org
Acyl carrier protein (ACP)-tethered substrate mimicsThis compound lyase (SH) domains (e.g., GnmT-SH)Substrate specificity and interdomain interactions in PKSsDeveloped a detailed model of substrate-enzyme interactions, revealing how the enzyme accommodates large substrates. acs.org
Synthetic substrate analoguesVarious glycosidasesProbing reaction intermediates and transition statesUsed in kinetic analyses and as mechanism-based inhibitors to understand catalytic mechanisms. ubc.ca

This compound Functions in Specific Biological Contexts

Microbial Metabolism of this compound and its Derivatives

In the realm of microbial metabolism, this compound plays a significant role, particularly in bacteria. It is often an intermediate in the breakdown and synthesis of sulfur-containing amino acids and other essential molecules.

One of the key enzymes in this context is cystathionine γ-lyase. In some bacteria, such as Lactobacillus fermentum, this enzyme can break down L-cystine to produce this compound, pyruvate, and ammonia. asm.org This pathway is of interest in food science, as the resulting sulfhydryl compounds can contribute to the flavor profiles of fermented products like cheese. asm.org

In Streptomyces, this compound is a precursor for the biosynthesis of certain natural products. nih.gov The primary metabolism of these bacteria can generate L-thiocysteine from the β-elimination of L-cystine, a reaction also catalyzed by cystathionine gamma-lyase. nih.gov This this compound is then utilized by specialized domains within polyketide synthase (PKS) assembly lines to install a hydropersulfide (-SSH) group into the final natural product. nih.gov

The bacterium Geobacter sulfurreducens demonstrates tight control over the production and excretion of cysteine and related thiols. nih.gov This regulation appears to be linked to the availability of iron, suggesting a role for these thiols in cellular trafficking to iron-sulfur proteins. nih.gov Furthermore, this bacterium can convert excess cysteine into penicillamine, a process that may be part of a strategy to maintain cysteine homeostasis. nih.gov

In Salmonella enterica, this compound is implicated in the biosynthesis of thiamine (B1217682) (vitamin B1). asm.org It is proposed that this compound can act as a persulfide donor for the formation of the thiazole (B1198619) moiety of thiamine, particularly in pathways that are independent of the ThiI enzyme. asm.org

The metabolism of this compound and its derivatives is also linked to detoxification pathways in some microorganisms. For example, S-(2-carboxyethyl) derivatives are involved in mercapturic acid formation.

Table 2: Microbial Enzymes and Pathways Involving this compound

MicroorganismEnzyme/PathwayRole of this compoundSignificance
Lactobacillus fermentumCystathionine γ-lyaseProduct of L-cystine breakdownContributes to flavor development in fermented foods. asm.org
Streptomyces sp.Cystathionine gamma-lyase, Polyketide Synthase (PKS)Precursor for natural product biosynthesisUsed to install hydropersulfide groups into complex molecules. nih.gov
Geobacter sulfurreducensCysteine homeostasis pathwaysIntermediate in cysteine metabolism and detoxificationInvolved in iron trafficking and maintaining cellular thiol balance. nih.gov
Salmonella entericaThiamine biosynthesisPersulfide donor for thiazole synthesisEssential for the production of vitamin B1. asm.org

This compound Pathways in Plant Metabolism

In plants, sulfur is an essential nutrient, and its assimilation and metabolism are crucial for growth and development. mdpi.com Cysteine is the first organic compound formed during sulfur assimilation and serves as a precursor for a wide range of sulfur-containing metabolites. mdpi.comnih.gov this compound can be generated in plants, often as a product of cystine degradation.

The synthesis of cysteine itself is a highly regulated process that occurs in multiple cellular compartments, including the plastids, mitochondria, and cytosol. nih.govfrontiersin.org The cysteine synthase complex, composed of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL), plays a central role in this process and acts as a sensor for the plant's sulfur status. nih.govunesp.br

Homocysteine, a precursor to methionine, is synthesized in plants through pathways that involve cysteine and cystathionine. frontiersin.orgresearchgate.net While this compound is not a direct intermediate in the main pathway from cysteine to homocysteine, the enzymes involved in this pathway, such as cystathionine β-lyase, are part of the broader family of C-S lyases that can act on cystine to produce this compound. researchgate.netfrontiersin.org

Role of this compound in the Generation of Flavor Compounds in Biological Systems

The enzymatic breakdown of sulfur-containing amino acids is a well-known source of flavor and aroma compounds, particularly in vegetables of the Allium and Brassica genera. This compound is a key intermediate in the generation of some of these characteristic flavors.

Cystine lyases, which produce this compound from L-cystine, are considered important enzymes in food science for their role in natural flavor production. researchgate.net The reaction they catalyze is the initial step that leads to the formation of volatile sulfur compounds responsible for the pungent and characteristic aromas of vegetables like broccoli and other cruciferous plants. researchgate.nettandfonline.com

In the context of fermented foods, the microbial metabolism of this compound contributes to the complex flavor profiles of products like cheese. As mentioned previously, lactic acid bacteria such as Lactobacillus fermentum can produce this compound from cystine. asm.org This this compound, or other sulfhydryl compounds derived from it, are recognized as essential components of cheese flavor. asm.org Specifically, low-molecular-weight sulfhydryl compounds like hydrogen sulfide and methanethiol, which can be derived from this compound, are important for the development of cheddar cheese flavor. asm.org

The generation of these flavor compounds is dependent on the presence of specific enzymes and their substrates in the biological system. The activity of these enzymes and the subsequent reactions of this compound can be influenced by various factors, including pH and temperature. researchgate.net

Analytical Methodologies for Thiocysteine Detection and Characterization

Chromatographic Techniques for Thiocysteine (B1681304) Analysis

Chromatography is a cornerstone for the analysis of amino acids and related compounds, offering powerful separation capabilities essential for resolving analytes in intricate samples like biological fluids. mdpi.comchromatographyonline.com The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the required sensitivity and selectivity of the assay.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of thiols, including this compound. nih.govnih.gov The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For thiol analysis, reversed-phase (RP) HPLC is the most common approach, typically utilizing a C18 stationary phase which separates molecules based on their hydrophobicity. chromatographyonline.comtandfonline.com

Due to the general lack of a strong chromophore in simple thiols, direct UV detection can be challenging and may lack sensitivity and selectivity, although detection in the low UV range (200-210 nm) is possible. shimadzu.comgoogle.com To overcome this, derivatization of the thiol group is a common strategy. In the analysis of this compound formed from the enzymatic degradation of L-cystine, a sensitive assay based on pre-column derivatization with monobromobimane (B13751) was employed. tandfonline.comnih.gov The resulting derivative is highly fluorescent, allowing for sensitive detection using a fluorescence spectrophotometer (excitation at 380 nm, emission at 480 nm). tandfonline.com This approach provides excellent sensitivity and selectivity for quantifying this compound in complex mixtures, such as plant extracts. tandfonline.com

Table 1: Example HPLC Conditions for this compound Derivative Analysis tandfonline.com
ParameterCondition
Technique Reversed-Phase HPLC
Column Ultrasphere-ODS (C18), 4.6 x 150 mm
Mobile Phase Ethanol:Water:Acetic Acid (15:85:0.25 by volume)
Flow Rate 1.0 ml/min
Derivatization Reagent Monobromobimane
Detection Fluorescence (Excitation: 380 nm, Emission: 480 nm)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complement to HPLC. nih.govdiva-portal.org Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. nih.govdiva-portal.org This technique is particularly well-suited for the analysis of small, charged molecules like amino acids and thiols, offering advantages such as short analysis times, high resolution, and minimal sample and solvent consumption. diva-portal.org

While specific applications of CE for this compound are not extensively detailed, methods developed for other aminothiols like cysteine, cysteinylglycine, and glutathione (B108866) are directly applicable. nih.govnih.gov These methods often involve derivatization to improve detection, for instance with N-ethylmaleimide for UV detection. nih.gov The analytes are separated based on their charge-to-size ratio, which is influenced by the pH of the background electrolyte. diva-portal.org Given its successful application for structurally similar thiols, CE represents a viable and efficient technique for the separation and analysis of this compound. nih.govnih.gov

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry has become an indispensable tool in biological and chemical sciences for the structural elucidation and quantification of molecules. nih.gov Its high sensitivity and selectivity make it ideal for identifying and measuring low-abundance compounds like this compound in complex biological systems. mdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive platform for the quantitative analysis of thiols. nih.govanaquant.com In this setup, HPLC separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. A triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is the gold standard for targeted quantification. anaquant.comunipd.it This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific fragment ion in the third quadrupole. anaquant.com This precursor/fragment ion pair, known as a "transition," is highly specific to the target analyte, minimizing interference from the sample matrix and ensuring accurate quantification. anaquant.com This approach has been successfully used to quantify a wide range of thiols in biological fluids and can be readily applied to this compound analysis, particularly after derivatization to enhance ionization. nih.govunipd.it

For the definitive identification of unknown compounds or confirmation of expected ones, High-Resolution Mass Spectrometry (HRMS) is the premier technique. nih.govunipd.it Unlike nominal mass instruments, HRMS analyzers like Quadrupole-Time of Flight (QTOF) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). unipd.itnih.gov This precise mass measurement allows for the calculation of a unique elemental formula, which is crucial for identifying a compound without a chemical standard. unipd.it The identification of this compound as a product of the cystine lyase reaction was unequivocally confirmed using LC-MS and HRMS. tandfonline.comnih.gov In one study, the monobromobimane derivative of the product yielded a protonated molecule ([M+H]+) with an accurate mass of 344.0722, which corresponded to the calculated elemental formula for the this compound derivative, C13H15N3O4S2. tandfonline.com

Table 2: High-Resolution Mass Spectrometry Data for this compound Identification tandfonline.com
AnalyteObserved Mass ([M+H]⁺)Calculated MassElemental FormulaInstrumentation
Monobromobimane-Thiocysteine Derivative344.0722344.0720C₁₃H₁₅N₃O₄S₂JEOL JMS-HX/HXIIOA

Chemical derivatization is a key strategy in the analysis of thiols by both chromatography and mass spectrometry. shimadzu.commagtech.com.cn The primary goals of derivatization are to improve the chemical stability of the highly reactive thiol group, enhance its chromatographic retention and peak shape, and increase the sensitivity and selectivity of detection. sigmaaldrich.com

For mass spectrometry, derivatization is often employed to improve the ionization efficiency of the analyte. nih.govresearchgate.net This can be achieved by introducing a moiety with high proton affinity or a permanently charged group into the analyte's structure. magtech.com.cnnih.gov This ensures the analyte is readily ionized, typically via electrospray ionization (ESI), leading to a significant enhancement in signal intensity. researchgate.net

Several reagents have been developed for the specific derivatization of thiols for MS analysis:

Monobromobimane: As mentioned, this reagent reacts with the thiol group to form a stable, fluorescent derivative that is also amenable to ESI-MS analysis, as demonstrated in the identification of this compound. tandfonline.comnih.gov

4,4'-dithiodipyridine (DTDP): This reagent reacts with thiols to form a mixed disulfide. The resulting derivative produces a characteristic fragmentation pattern in MS/MS, with marker ions that can be used to screen for thiol-containing compounds in complex mixtures. unipd.it

N-(acridin-9-yl)-2-bromoacetamide (AYBA): This is a specialized reagent designed to tag thiols, greatly enhancing their detection sensitivity in LC-MS, enabling analysis at the single-cell level. researchgate.net

Charged Pyridinium (B92312) Reagents: New derivatizing agents that incorporate a pre-charged pyridinium unit are designed to maximize MS sensitivity, allowing for rapid and accurate measurement of thiols in biological fluids. nih.gov

Table 3: Summary of Derivatization Reagents for Thiol Analysis
ReagentPurposeDetection MethodReference
Monobromobimane Fluorescence labeling, improved stability and ionizationFluorescence, LC-MS, HRMS tandfonline.comnih.gov
SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) Fluorescence labeling for HPLCFluorescence nih.gov
4,4'-dithiodipyridine (DTDP) Creates MS-active derivative with specific fragmentationLC-MS/MS (QqQ, QTOF) unipd.it
N-ethylmaleimide (NEM) Stabilization and UV detectionCE-UV, LC-MS/MS nih.govresearchgate.net
AYBA (N-(acridin-9-yl)-2-bromoacetamide) Enhances MS sensitivity for single-cell analysisLC-MS researchgate.net

Quantitative Proteomics Approaches for Cysteine Modifications (e.g., Iodoacetyl Tandem Mass Tags)

Quantitative proteomics provides powerful tools for the site-specific identification and quantification of post-translational modifications (PTMs) on cysteine residues within complex biological samples. Among these, methods utilizing Iodoacetyl Tandem Mass Tags (iodoTMT™) have become prominent for their ability to analyze cysteine modifications, including those relevant to this compound's chemical environment like S-nitrosylation and oxidation. thermofisher.comnih.gov

IodoTMT™ reagents are a set of isobaric tags that irreversibly label the free sulfhydryl (-SH) groups of cysteine residues through a sulfhydryl-reactive iodoacetyl group. fishersci.canih.gov Similar to iodoacetamide, these reagents show high specificity for reduced cysteines. thermoscientific.comthermofisher.com The core principle involves labeling peptides from different samples (e.g., control vs. treated) with distinct iodoTMT™ tags. nih.gov While the tags are isobaric, meaning they have the same total mass, they are designed to yield unique reporter ions of different masses upon fragmentation in a mass spectrometer (MS/MS). thermofisher.comnih.gov

The workflow begins with protein extraction, reduction, and digestion. The resulting peptides from up to six different samples can be labeled with the iodoTMTsixplex™ reagent set. thermofisher.comcuni.cz After labeling, the samples are combined and analyzed together. During MS/MS analysis, the intensity of the reporter ions in the low-mass region of the spectrum provides a relative quantification of the cysteine-containing peptide across the different samples. thermofisher.com This allows for the assessment of changes in cysteine modifications. thermofisher.com To increase the sensitivity for low-abundance modified peptides, an enrichment step can be performed using an anti-TMT antibody resin that specifically captures the iodoTMT-labeled peptides. fishersci.cathermoscientific.com This strategy, named OxiTMT, is effective for analyzing the cysteine redoxome, even for less abundant oxidized species. nih.gov

Table 1: Key Features of the Iodoacetyl Tandem Mass Tag (iodoTMT) Workflow

FeatureDescriptionReference
Reagent Chemistry Iodoacetyl-activated group that forms an irreversible covalent bond with free sulfhydryl groups on cysteine residues. fishersci.cathermoscientific.com
Quantification Isobaric labeling; relative quantification is achieved by comparing reporter ion intensities in the MS/MS spectrum. thermofisher.comnih.gov
Multiplexing Allows for the simultaneous analysis of up to six samples (iodoTMTsixplex™). thermofisher.comthermofisher.com
Specificity Highly specific for reduced cysteine residues. thermoscientific.com
Application Quantifies changes in cysteine modifications like S-nitrosylation, oxidation, and disulfide bridges. thermofisher.comthermofisher.com
Enrichment Labeled peptides can be enriched using an anti-TMT antibody, enhancing detection of low-abundance species. fishersci.cathermoscientific.com

Spectroscopic Characterization Methods for this compound Structure and Interactions

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound and for monitoring its interactions and reactions in real-time. These techniques probe the molecule's properties at an atomic and electronic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the atomic-level structure of molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and configuration of atoms like hydrogen (¹H NMR) and carbon (¹³C NMR). youtube.com The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment, allowing for the identification of different functional groups. researchgate.netyoutube.com

For a molecule like this compound, ¹H NMR would reveal signals for the protons on the α-carbon, β-carbon, and the amine group, while ¹³C NMR would show distinct signals for the carboxyl, α-carbon, and β-carbon atoms. researchgate.net The integration of ¹H NMR signals provides the ratio of protons responsible for each peak, and the signal's multiplicity (e.g., singlet, doublet) reveals the number of neighboring protons, which helps establish atomic connectivity. researchgate.netyoutube.com While direct experimental NMR data for this compound is not widely published, predicted spectra are available and serve as a valuable reference. hmdb.ca The analysis of related compounds like cysteine in complex with other molecules demonstrates how changes in chemical shifts can indicate which atoms are involved in bonding or interactions. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomNucleusPredicted Chemical Shift (ppm)MultiplicityReference
α-Hydrogen¹H~4.2Doublet of Doublets hmdb.ca
β-Hydrogens¹H~3.3Multiplet hmdb.ca
Carboxyl Carbon¹³C~173Singlet hmdb.ca
α-Carbon¹³C~55Singlet hmdb.ca
β-Carbon¹³C~40Singlet hmdb.ca
(Note: Predicted values are based on computational models from the Human Metabolome Database and may vary from experimental results.)

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for quantifying substances and monitoring chemical reactions. spectroscopyonline.com The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.com

This technique is highly effective for tracking reactions involving thiols like cysteine and, by extension, this compound. nih.govresearchgate.net When a thiol participates in a reaction, the formation of products or the consumption of reactants often leads to a change in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance. spectroscopyonline.comnih.gov By monitoring these changes over time, one can determine the reaction kinetics, including the reaction order and rate constant. spectroscopyonline.com For instance, the reaction of cysteine with certain reagents results in a distinct color change and a corresponding red shift in the UV-Vis spectrum, allowing for its selective detection and quantification even in complex samples like blood plasma. nih.gov While cysteine itself has a relatively weak UV absorbance, its reactions can be monitored to provide quantitative data. sielc.com

Table 3: Applications of UV-Visible Spectrophotometry in Thiol Analysis

ApplicationPrincipleExampleReference
Quantification Measurement of absorbance at a specific wavelength (λmax) and correlation to concentration via the Beer-Lambert law.Quantifying cysteine in a sample after reaction with a colorimetric agent. nih.gov
Reaction Monitoring Tracking the change in absorbance over time as reactants are consumed or products are formed.Observing the decay of a colored intermediate in a reaction involving a thiol. researchgate.net spectroscopyonline.com
Kinetic Analysis Analyzing time-course data to determine reaction order and calculate rate constants.Determining the second-order rate constant for the reaction of an Fe(III) complex with cysteine. researchgate.net spectroscopyonline.com
Selectivity Using reagents that cause a spectral shift only upon reaction with specific analytes like cysteine and homocysteine.A xanthene dye exhibits a 25 nm red shift upon reaction with cysteine, but not with other amino acids. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique uniquely suited for the detection and characterization of paramagnetic species, particularly free radicals. nih.gov Thiols like cysteine and this compound can form thiyl radicals (RS•) under certain conditions, such as through UV photolysis or reaction with other radicals like nitric oxide. rsc.orgrsc.org

EPR spectroscopy directly observes these thiyl radicals. nih.gov The resulting EPR spectrum provides detailed information about the radical's electronic structure and its interaction with the local environment. rsc.org Key parameters derived from the spectrum include the g-tensor, which is characteristic of the type of radical and is sensitive to factors like hydrogen bonding to the sulfur atom. rsc.org The stability of thiyl radicals and their subsequent reactions to form secondary radicals (e.g., sulfinyl or peroxyl radicals) can also be monitored over time and at different temperatures using EPR. rsc.org Studies have shown that protein-associated thiyl radicals are often more stable than those from free cysteine in solution, highlighting the influence of the molecular matrix. rsc.org

Table 4: EPR Spectroscopic Properties of Alkyl Thiyl Radicals

PropertyDescriptionSignificanceReference
Generation Formed by UV photolysis at low temperatures (e.g., 77 K) or by reaction with species like nitric oxide (NO•).Allows for the study of radical intermediates in biochemical reactions. rsc.orgrsc.org
g-Tensor Characterized by a large g-anisotropy with distinct perpendicular (g⊥) and parallel (g∥) components.Provides a "fingerprint" for the thiyl radical and is sensitive to the polarity of its environment. rsc.org
Stability Generally stable up to 120 K in frozen aqueous solutions; stability is greater in a protein matrix compared to free cysteine.Reveals how the local environment (e.g., protein structure) protects the radical from further reaction. rsc.org
Secondary Reactions Can react with oxygen or other thiols to form sulfinyl, sulfonyl, or perthiyl radicals, which are also observable by EPR.Elucidates the downstream reaction pathways of the initial thiyl radical. rsc.org

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule by probing its characteristic vibrational modes. researchgate.netnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net An IR spectrum reveals bands corresponding to specific functional groups. For a molecule like this compound, characteristic bands would appear for the carbonyl (C=O) stretch of the carboxylic acid, N-H stretches and bends of the amino group, and C-H stretches of the aliphatic backbone. researchgate.net The sulfur-containing linkages (S-H or S-S) also produce bands, though they can be weak and harder to assign definitively.

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the incident laser wavelength is tuned to match an electronic transition of a chromophore in the molecule. encyclopedia.pub This results in a selective and dramatic enhancement (by orders of magnitude) of the Raman signals for the vibrational modes coupled to that chromophore, allowing them to be studied without interference from the larger molecular matrix. nih.govencyclopedia.pub While this compound itself is not a strong chromophore, RR can be used to study its interactions within larger systems, such as metalloproteins, where the this compound ligand may be coupled to a metal center's electronic transitions. encyclopedia.pub

Table 5: Characteristic Vibrational Frequencies for Cysteine/Thiocysteine Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
Carboxylic AcidC=O Stretch1680 - 1760IR
Amino GroupN-H Stretch3250 - 3400IR
Amino GroupN-H Bend / Scissor1580 - 1650IR
Ammonium GroupN-H⁺ Stretch (Zwitterion)3000 - 3200 (broad)IR
Aliphatic C-HC-H Stretch2800 - 3000IR
Sulfur LinkageS-H / S-S Stretch< 1500 (fingerprint region)IR / Raman researchgate.net

Electrochemical Methods for Real-time Monitoring of this compound

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and real-time monitoring of electroactive species like this compound. rsc.orgnih.gov These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. frontiersin.org

One common strategy for cysteine detection involves its chemisorption onto a gold or modified electrode surface via its sulfur moiety, followed by its reductive desorption or direct electro-oxidation. rsc.orgnih.gov Techniques like differential pulse voltammetry (DPV) can be optimized for high sensitivity. nih.gov For real-time monitoring, these methods can be integrated into a flow-injection analysis (FIA) system, allowing for a high sample throughput. nih.gov The development of novel electrode materials, such as nanocomposites, has further enhanced the performance of these sensors. For example, a glassy carbon electrode modified with a palladium and MXene (Pd@Ti₃C₂Tₓ) nanocomposite showed excellent electrocatalytic activity towards L-cysteine oxidation, achieving a low detection limit and high selectivity against common interfering substances. rsc.org These methods provide a linear response over a specific concentration range, making them suitable for quantitative analysis in biological and commercial samples. rsc.orgnih.gov

Table 6: Performance of an Electrochemical Sensor for L-Cysteine Detection

ParameterPerformance MetricElectrode SystemReference
Technique Differential Pulse Voltammetry (DPV)Pd@Ti₃C₂Tₓ/GCE rsc.org
Linear Range 0.5 to 10 µMPd@Ti₃C₂Tₓ/GCE rsc.org
Limit of Detection 0.14 µMPd@Ti₃C₂Tₓ/GCE rsc.org
Selectivity High selectivity over ascorbic acid, uric acid, dopamine, and glucose.Pd@Ti₃C₂Tₓ/GCE rsc.org
Sample Throughput 23 samples per hourAu electrode with FIA nih.gov
Reproducibility <3.2% R.S.D.***Au electrode with FIA nih.gov
*Palladium@MXene-modified glassy carbon electrode
**Flow-injection analysis
***Relative Standard Deviation

Sample Preparation and Matrix Considerations in this compound Analysis

The accurate quantification and characterization of this compound in biological samples present significant analytical challenges due to its inherent instability and the complexity of the biological matrix. hmdb.ca Effective sample preparation is a critical, yet often bottleneck, step in the analytical workflow, designed to extract this compound, remove interfering substances, and ensure the analyte's stability prior to analysis. nih.gov The composition of the sample matrix—the collection of all components in a sample other than the analyte—can profoundly influence the accuracy and sensitivity of the analysis, a phenomenon known as the matrix effect. bataviabiosciences.comwikipedia.org

Challenges in this compound Sample Preparation

Analyzing this compound shares challenges common to the bioanalysis of other low-abundance, reactive biomolecules like peptides and other thiols. bioanalysis-zone.comnih.gov Key difficulties include:

Analyte Instability : this compound is an unstable intermediate that can readily decompose or react. hmdb.ca Its persulfide group is highly reactive, making it susceptible to oxidation and reactions with other molecules in the sample. nih.gov This necessitates rapid sample processing and often derivatization to form a more stable product for analysis.

Matrix Complexity : Biological samples such as plasma, tissues, or cell lysates are incredibly complex, containing a vast array of proteins, lipids, salts, and other metabolites. nih.gov These components can interfere with this compound detection, mask its signal, or degrade the performance of analytical instruments. nih.govnih.gov

Low Endogenous Concentrations : this compound is typically present at very low concentrations, requiring preconcentration steps to achieve detectable levels. nih.gov However, concentrating the sample can also increase the concentration of interfering matrix components. nih.gov

Nonspecific Binding : Analytes like this compound can adsorb to the surfaces of collection vessels and labware, leading to significant loss of the target molecule and variability in results. bioanalysis-zone.com

Sample Extraction and Clean-up Strategies

The primary goal of sample extraction and clean-up is to isolate this compound from the bulk of the matrix components. The choice of method depends on the sample type, the analyte's properties, and the subsequent analytical technique. thermofisher.com

Computational and Theoretical Investigations of Thiocysteine

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Thiocysteine (B1681304)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of this compound. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn allows for the prediction of its chemical behavior and spectroscopic signatures. frontiersin.orgfrontiersin.org

The addition of a second sulfur atom to form the persulfide moiety (-SSH) in this compound dramatically alters its electronic properties and reactivity compared to cysteine. DFT calculations have been employed to understand these differences. Persulfides are generally more acidic and significantly more nucleophilic than their corresponding thiols. chemrxiv.org Furthermore, unlike thiols, the neutral, protonated form of a persulfide can act as an electrophile at both of its sulfur atoms. mdpi.comacs.orgchemrxiv.org

DFT studies have shown that the reactivity of the persulfide can be finely tuned by its local environment. acs.orgchemrxiv.org Computational models demonstrate that factors such as steric hindrance and the presence of electron-withdrawing groups near the persulfide can dictate the reaction pathway. acs.org Specifically, these calculations can predict whether a nucleophilic attack on the persulfide will lead to the release of hydrogen sulfide (B99878) (H₂S) or result in a transpersulfidation reaction, where the -SH group is transferred to another nucleophile. acs.orgchemrxiv.org For instance, DFT calculations on model persulfides reacting with a cysteine thiolate can determine the activation energies for attack at either the inner (Sα) or outer (Sβ) sulfur atom, revealing the preferred mechanistic pathway. chemrxiv.org

DFT is also used to calculate various thermodynamic descriptors that quantify reactivity. mdpi.comnih.gov These calculations reveal that the oxidation of a persulfide, such as the conversion of ethyldisulfane (Et-SSH) to its corresponding persulfenic acid (Et-SSOH), is thermodynamically more favorable than the oxidation of the equivalent thiol. mdpi.com

Table 1: Comparison of Calculated Reactivity Properties for Thiols vs. Persulfides

PropertyThiol (R-SH)Persulfide (R-SSH)Computational Insight
Nucleophilicity ModerateHighThe α-effect of the adjacent sulfur atom in the persulfide enhances the nucleophilicity of the outer sulfur. chemrxiv.org
Acidity (pKa) HigherLowerThe persulfide group is more acidic than the thiol group by 1-4 pKa units, facilitating deprotonation. chemrxiv.org
Electrophilicity Low/NoneModerateThe neutral persulfide can accept electrons at both the inner and outer sulfur atoms. acs.orgchemrxiv.org
Oxidation Potential HigherLowerDFT calculations show that oxidation to a persulfenic acid (RSSOH) is more favorable than oxidation of a thiol to a sulfenic acid (RSOH). mdpi.com

This table is generated based on comparative data and principles discussed in the cited literature. Exact values depend on the specific molecule and computational method.

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (Infrared and Raman) and NMR spectra. marshall.edunih.govresearchgate.net For a molecule like this compound, which can be transient and difficult to isolate, theoretical predictions of its spectra are invaluable for its identification and structural characterization.

The methodology involves first optimizing the molecular geometry of this compound at a chosen level of theory, such as DFT with a specific functional (e.g., B3LYP) and basis set. mdpi.com Subsequently, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic positions) yields the harmonic vibrational frequencies. researchgate.net The intensities of the corresponding spectral bands (IR and Raman) can also be computed, allowing for the generation of a complete theoretical spectrum. mdpi.comethz.ch

While specific DFT-predicted spectra for isolated this compound are not widely published, the methodology has been successfully applied to related molecules, such as cyclo(l-Cys-d-Cys). mdpi.comosti.gov In such studies, comparing the calculated spectra with experimental data allows for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of the S-S and S-H bonds in the persulfide group. This comparison is crucial for validating the computed structure and understanding how intermolecular interactions, like hydrogen bonding in a crystal, affect the molecule's vibrational properties. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics of this compound

In an MD simulation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's laws of motion are integrated to simulate the system's evolution. nih.gov This approach generates a trajectory of conformations, providing an ensemble of structures that represent the molecule's behavior in a particular environment, typically in explicit water to mimic physiological conditions. nih.gov

A study performing MD simulations on the persulfide form of a cysteine residue (Cys45) in the enzyme Mycobacterium tuberculosis alkyl hydroperoxide reductase E (MtAhpE) provides relevant insights. nih.gov Over a 700-nanosecond simulation, the introduction of the persulfide moiety did not induce large-scale structural rearrangements in the protein, suggesting the modification is accommodated without major conformational upheaval. nih.gov Analysis of such simulations often involves calculating metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, this would reveal the intrinsic flexibility of the persulfide side chain and its preferred orientations (rotamers). There is also mention of MD simulations being performed on a derivative, S,S-(2-hydroxyethyl) this compound, to analyze its conformations. scispace.com

Table 2: Typical Analyses in Molecular Dynamics Simulations of this compound

Analysis MetricPurposeInsights for this compound
Root Mean Square Deviation (RMSD) To monitor the overall structural stability of the molecule or complex over time.Assesses if the this compound molecule or a protein containing it reaches a stable equilibrium during the simulation. nih.gov
Root Mean Square Fluctuation (RMSF) To identify the flexibility of different parts of the molecule.Highlights the mobility of the persulfide (-SSH) group relative to the amino acid backbone. nih.gov
Radius of Gyration (Rg) To measure the compactness of the molecule.Indicates whether this compound adopts more folded or extended conformations in solution. nih.gov
Conformational Clustering To group similar structures from the trajectory.Identifies the most populated and energetically favorable conformations of the this compound side chain.
Radial Distribution Function (RDF) To analyze the distribution of solvent molecules around specific atoms.Characterizes the hydration shell around the persulfide group and its hydrogen bonding patterns with water. nih.gov

Computational Approaches to this compound-Enzyme and this compound-Protein Interactions

Understanding how this compound interacts with proteins is crucial, as its biological effects are mediated through these interactions. Computational modeling is essential for studying the binding of this compound to enzyme active sites and predicting which enzymes are likely to recognize it as a substrate or inhibitor. nih.gov

Active site modeling aims to build a detailed three-dimensional model of the part of an enzyme where catalysis occurs. diva-portal.orgnsf.gov This is particularly important for enzymes that generate or utilize this compound and other persulfides, such as cysteine desulfurases and cystine C-S lyases. jst.go.jppnas.org

Crystal structures of these enzymes reveal key features for persulfide handling. For example, in cystine C-S lyase from Synechocystis, the active site stabilizes the reactive cysteine persulfide product through a hydrogen bond with a histidine residue (His-114) and shields it from the solvent within a hydrophobic pocket. pnas.orgpnas.org In cysteine desulfurases like SufS, a conserved cysteine residue in a flexible loop attacks the substrate (L-cysteine) to form an enzyme-bound persulfide intermediate. jst.go.jp Computational models of these active sites can help rationalize how the substrate is positioned and how the persulfide is stabilized and oriented for subsequent transfer to an acceptor protein, such as SufE. ua.edu

Furthermore, computational methods can predict how the binding of a partner protein induces conformational changes that regulate activity. Amide hydrogen/deuterium exchange mass spectrometry (HDX-MS) coupled with structural modeling has shown that the binding of SufE to SufS initiates allosteric changes that likely enhance catalysis. ua.edu Predicting substrate specificity often involves comparing sequences and structures of related enzymes or using machine learning models trained on known enzyme-substrate data. mdpi.comnih.govarxiv.orgbiorxiv.org For this compound, this could involve identifying enzymes with active sites geometrically and electrostatically complementary to the persulfide group, distinguishing them from enzymes that only bind cysteine. Studies on polyketide synthases have used molecular modeling to understand how a specific this compound lyase domain recognizes its larger, ACP-tethered substrate. researchgate.netacs.org

Protein-ligand docking is a computational method that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a protein (receptor). mdpi.comresearchgate.net This technique is well-suited to investigate how this compound might bind to the active site of various enzymes. arxiv.orgmdpi.com

A prime example for the application of docking is the interaction of cysteine persulfide with cysteine dioxygenase (CDO), an enzyme that normally oxidizes cysteine. A crystal structure has captured cysteine persulfide bound to the iron(II) center in the active site of CDO. nih.gov The structure reveals that the persulfide binds to the iron via its distal sulfur atom (Sβ), with the amino group also coordinating the metal. A docking simulation of this compound into the CDO active site could be used to computationally reproduce this binding mode. The simulation would involve generating multiple possible poses of this compound within the active site and using a scoring function to rank them, with the top-ranked pose predicting the most likely interaction. nih.gov

The general workflow for such a study involves:

Preparation: Obtaining or modeling the 3D structures of the target protein and the this compound ligand.

Docking: Running an algorithm (e.g., AutoDock) to explore the conformational space of the ligand within the protein's binding site.

Scoring & Analysis: Evaluating the generated poses using a scoring function to estimate binding affinity. The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic contacts, and, in the case of metalloenzymes like CDO, metal coordination. mdpi.comnih.gov

These studies can provide testable hypotheses about which proteins this compound might interact with and the molecular basis for that recognition.

Predictive Modeling of this compound-Mediated Post-Translational Modifications

The post-translational modification (PTM) of cysteine residues to form persulfides (Cys-SSH), a process also known as persulfidation, is a critical mechanism in hydrogen sulfide (H₂S) signaling. nih.govnih.gov Given the inherent instability of persulfides, computational and predictive modeling have become indispensable tools for understanding where and how these modifications occur. nih.govoup.com

Predictive modeling for PTMs, including persulfidation, often relies on machine learning algorithms and the analysis of protein sequence and structural features. oup.comresearchgate.netmdpi.com These models are trained on datasets of experimentally verified PTM sites to identify patterns and consensus motifs. nih.govresearchgate.net For cysteine PTMs in general, prediction tools analyze the amino acid residues surrounding the modification site to find specific motifs that favor the PTM. researchgate.net Feature encoding methods, such as the position-specific scoring matrix (PSSM), are used to represent the evolutionary conservation of amino acids around the PTM site, which can significantly improve prediction accuracy. researchgate.net

While dedicated predictive models specifically for this compound-mediated persulfidation are still an emerging area, the principles are based on broader PTM prediction frameworks. mdpi.commdpi.com These frameworks often convert the prediction problem into a machine learning classification task, distinguishing between modified and unmodified sites. researchgate.net Algorithms like Support Vector Machines (SVM) and Random Forest (RF) have been popular for predicting various cysteine PTMs. researchgate.net More recently, advanced deep learning approaches and protein language models (PLMs) are being developed, which can capture complex patterns and even structural context from vast protein databases to improve prediction accuracy for 13 different PTM types. mdpi.commdpi.com

Computational studies have also explored the chemical mechanisms of persulfidation. For instance, modeling suggests that the reaction of H₂S with oxidized cysteine forms, such as sulfenic acids (Cys-SOH), is a major pathway for protein persulfidation. mdpi.com This is supported by findings that an increase in intracellular persulfides is observed in cells treated with H₂O₂, which generates sulfenic acids, but not with agents that only promote disulfide formation. mdpi.com Furthermore, molecular dynamics (MD) simulations are used to investigate the structural and functional consequences of persulfidation on specific proteins. biorxiv.orgmdpi.com For example, MD simulations of the protein DJ-1 showed that persulfidation at cysteine-106 is stabilized by hydrogen bond interactions with nearby residues. biorxiv.org Similarly, simulations on the UGT71C5 protein suggested that persulfidation at cysteine-311 regulates its activity by altering the dynamics of key structural elements involved in substrate binding. mdpi.com

Challenges in predictive modeling include the transient nature of persulfides and the need for more extensive, high-quality datasets of endogenously persulfidated sites. nih.govnih.gov The development of chemoproteomic methods like low-pH quantitative thiol reactivity profiling (QTRP) is helping to build these comprehensive datasets, which are crucial for training more accurate predictive models. nih.govresearchgate.net

Bioinformatics and Genome Mining for this compound-Related Enzymes and Pathways

Bioinformatics and genome mining are powerful computational approaches for discovering the enzymes, biosynthetic gene clusters (BGCs), and metabolic pathways related to this compound. researchgate.netplos.orgfrontiersin.org These methods scan vast genomic and proteomic databases to identify sequences and gene arrangements that suggest a role in the synthesis or utilization of specific compounds. mdanderson.orgsri.comnih.gov

Genome mining has been instrumental in identifying enzymes that incorporate a hydropersulfide (-SSH) group, derived from this compound, into natural products. researchgate.netnih.gov A notable example is the discovery of this compound lyase domains within non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. researchgate.netresearchgate.net Researchers identified these by searching for specific protein domains, such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, located within biosynthetic gene clusters. researchgate.net By creating a Hidden Markov Model (HMM) profile for these domains, they could scan sequence databases and uncover entire gene clusters responsible for producing sulfur-containing natural products like leinamycin (B1244377) (LNM) and guangnanmycin (GNM). researchgate.netnih.govresearchgate.net

Sequence similarity networks (SSNs) are a key bioinformatic tool used in this process. frontiersin.orgnih.gov By analyzing the sequence similarities of hundreds of DUF-SH (Domain of Unknown Function - Cysteine Lyase) domain-containing proteins, researchers have been able to classify them into distinct families and predict their function. nih.govresearchgate.net This approach revealed that these SH domains are widespread and function as this compound lyases, directly installing a persulfide group into the final product. researchgate.netnih.gov

Bioinformatic analysis of these BGCs provides insights into the complete biosynthetic pathway. For example, in the biosynthesis of leinamycin-family compounds, the pathways require L-thiocysteine as a precursor. nih.govresearchgate.net Genome analysis helped identify the homologous cystathionine (B15957) gamma-lyase (CGL) enzymes in the producing organisms, which are known to catalyze the formation of L-thiocysteine in primary metabolism. nih.gov

Furthermore, bioinformatics platforms and databases are essential for this research. mdanderson.orgsri.com Tools like antiSMASH and RiPPER are used to mine genomes for BGCs of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), including those with thioamide modifications that involve sulfur chemistry. plos.orgfrontiersin.org Databases such as BioCyc, KEGG, and Reactome provide curated information on metabolic pathways, which can be used to place newly discovered enzymes and clusters into a broader biological context. mdanderson.orgfrontiersin.orgnih.govebi.ac.uk The integration of various data types—genomic sequences, protein structures, and metabolic information—allows for a systems-level understanding of this compound-related biochemistry. mdanderson.orgsri.com

The table below lists the enzymes and specialized bioinformatic tools mentioned in the context of this compound research.

CategoryName/TypeFunction/Description
Enzymes This compound LyaseAn enzyme domain within PKS/NRPS systems that installs a hydropersulfide (-SSH) group into natural products. researchgate.netnih.govresearchgate.net
Cystathionine gamma-lyase (CGL)Catalyzes the formation of L-thiocysteine from L-cystine in primary metabolism. nih.gov
Hydropersulfide methyltransferaseAn enzyme involved in the biosynthesis of guangnanmycin. researchgate.net
Bioinformatic Tools & Databases antiSMASHA tool for identifying biosynthetic gene clusters in genomic data. frontiersin.org
Hidden Markov Models (HMMs)Used to create profiles of specific protein domains (e.g., PLP-dependent enzymes) to scan databases for homologs. researchgate.net
Sequence Similarity Networks (SSNs)Visualizes relationships between large sets of protein sequences to identify families and predict function. frontiersin.orgnih.gov
ThioFinderA web-based tool specifically designed to identify thiopeptide biosynthetic gene clusters. plos.org
Pathway Tools Software (inc. BioCyc)A comprehensive software environment for pathway/genome analysis and metabolic reconstruction. sri.com
KEGG (Kyoto Encyclopedia of Genes and Genomes)A database resource for understanding high-level functions and utilities of the biological system. frontiersin.orgnih.gov
ReactomeA free, open-source, curated and peer-reviewed pathway database. frontiersin.orgebi.ac.uk

Q & A

Q. What are the primary enzymatic pathways for thiocysteine synthesis in biological systems, and how can these be replicated in vitro?

this compound is synthesized via cystathionine γ-lyase (CSE), which catalyzes a β-disulfide elimination reaction using L-cysteine as a substrate . In vitro replication requires optimizing pyridoxal-5-phosphate (PLP) cofactor availability, pH (7.4–8.0), and temperature (37°C). Researchers should validate the reaction using HPLC or LC-MS to detect ammonium and pyruvate byproducts, alongside this compound quantification via thiol-specific assays (e.g., Ellman’s reagent) .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) and electrospray ionization (ESI) is optimal. For low-abundance samples, derivatization with monobromobimane enhances sensitivity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural identity but requires high-purity isolation. Include internal standards (e.g., deuterated cysteine) to mitigate matrix interference .

Q. How does this compound contribute to hydrogen sulfide (H₂S) generation in cancer cells, and what experimental models validate this role?

this compound reacts with cellular thiols (e.g., glutathione) to form H₂S, a signaling molecule implicated in cancer progression. Use gastric cancer cell lines (e.g., SGC-7901) with CSE overexpression and inhibitors like propargylglycine (PAG) to block endogenous H₂S. Measure H₂S via methylene blue assays or fluorescent probes (e.g., SF7-AM) .

Advanced Research Questions

Q. What contradictions exist in the reported roles of this compound in redox signaling, and how can experimental design address these discrepancies?

Some studies suggest this compound acts as a pro-oxidant by generating H₂S, while others implicate it in antioxidant defense via persulfide formation. To resolve this, use compartment-specific redox probes (e.g., roGFP for mitochondrial vs. cytosolic measurements) and genetically encoded this compound sensors. Control for cellular thiol pools (e.g., cysteine/cystine ratios) to contextualize findings .

Q. How can this compound lyases be engineered into polyketide synthases (PKS) to install hydropersulfide groups into natural products?

Mining microbial genomes (e.g., Streptomyces spp.) identifies this compound lyase domains within PKS clusters. Heterologous expression in E. coli or S. coelicolor requires codon optimization and co-expression of PLP-dependent enzymes. Validate hydropersulfide incorporation via high-resolution MS/MS and isotopic labeling .

Q. What methodological challenges arise when studying this compound’s stability in physiological conditions, and how can they be mitigated?

this compound is prone to oxidation and disulfide exchange. Use anaerobic chambers for sample preparation, chelators (e.g., EDTA) to sequester metal ions, and rapid freezing (-80°C) for storage. Characterize degradation products via tandem MS and compare kinetics under varied O₂ tensions .

Q. How do spatial and temporal factors influence this compound’s metabolic flux in sulfur assimilation pathways?

Employ dynamic ³⁵S isotopic tracing in organelle-specific models (e.g., isolated mitochondria or lysosomes). Couple with flux balance analysis (FBA) to map this compound’s role in cysteine persulfidation versus H₂S donation. Use CRISPR-Cas9 knockouts of CSE or CBS to isolate pathway contributions .

Methodological Considerations for Data Interpretation

  • Handling Contradictory Data : Use orthogonal validation (e.g., biochemical assays + omics) and meta-analysis frameworks like Cochrane guidelines to assess bias .
  • Reproducibility : Document reaction conditions (e.g., buffer composition, enzyme lot numbers) and share raw datasets in supplementary materials per Beilstein Journal guidelines .
  • Ethical and Safety Protocols : Follow OSHA/NIOSH standards for handling this compound derivatives, including fume hood use and personal protective equipment (PPE) .

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